The compound is synthesized for use in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. It falls within the category of sulfonyl chlorides, which are known for their electrophilic nature and ability to participate in nucleophilic substitution reactions. This classification makes (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride a valuable intermediate in synthetic organic chemistry.
The synthesis of (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride can be achieved through several methods, commonly involving the reaction of a suitable alcohol with chlorosulfonic acid or thionyl chloride. The following outlines a typical synthetic route:
The molecular structure of (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride can be represented using various chemical notations:
CC1(C)CCC(CS(=O)(=O)Cl)C1
XKXQKZKZLJXWQK-UHFFFAOYSA-N
(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride participates in several important chemical reactions:
Reactions typically require careful control of temperature and atmosphere to optimize yields and minimize side reactions.
The mechanism of action for (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride primarily involves its role as an electrophile:
The compound exhibits typical properties associated with sulfonyl chlorides, including high reactivity towards nucleophiles due to the presence of both chlorine and sulfonate groups.
(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride finds applications across various fields:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: